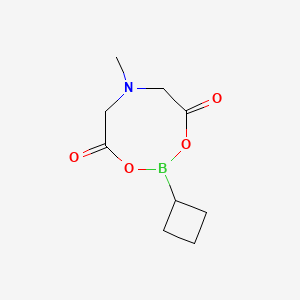

Cyclobutylboronic acid MIDA ester

Description

Significance of Organoboron Reagents in Synthetic Chemistry

Organoboron reagents have become indispensable tools in the field of organic synthesis. numberanalytics.com Their utility stems from their unique combination of stability, reactivity, and functional group tolerance. numberanalytics.comnih.gov One of the most prominent applications of organoboron compounds is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. numberanalytics.comnih.govjyu.fi This reaction has broad applicability in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov The low toxicity of boron compounds further enhances their appeal in synthetic endeavors. nih.gov

Historical Development and Evolution of Boron Protecting Groups

The full potential of organoboron chemistry was initially hampered by the inherent instability of many boronic acids, which are prone to dehydration and other decomposition pathways. acs.org This limitation necessitated the development of protecting groups to shield the boronic acid functionality during multi-step syntheses. acs.orgresearchgate.net Early strategies involved the use of bulky boronate esters, such as pinacol (B44631) esters, which offered improved stability through steric hindrance. acs.org However, the quest for more robust and versatile protecting groups led to the development of N-methyliminodiacetic acid (MIDA) as a protecting group. acs.orgresearchgate.net MIDA boronates have proven to be exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques, including silica (B1680970) gel chromatography. bldpharm.comnih.govnih.gov

Fundamental Principles of MIDA Boronate Chelation and Reactivity Modulation

The stability of MIDA boronates arises from the chelation of the boron atom by the N-methyliminodiacetic acid ligand. acs.org This interaction leads to the formation of a tetracoordinate boron center, which effectively shields the empty p-orbital of the boron atom from unwanted reactions. nih.govacs.org This protection is reversible, and the MIDA group can be readily cleaved under mild basic conditions to liberate the free boronic acid when needed for a subsequent reaction. bldpharm.comresearchgate.net This "slow-release" strategy allows for precise control over the reactivity of the boronic acid, enabling complex synthetic sequences, including iterative cross-coupling reactions. researchgate.netnih.gov The hydrolysis of MIDA boronates can proceed through two distinct mechanisms: a fast, base-mediated pathway and a slower, neutral pathway, providing further control over the deprotection process. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

2-cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4/c1-11-5-8(12)14-10(7-3-2-4-7)15-9(13)6-11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGMPYGRMJGPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746387 | |

| Record name | 2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104637-37-7 | |

| Record name | 2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclobutylboronic Acid Mida Ester and Analogous Cyclobutyl Boronates

Established Routes for MIDA Boronate Formation

The protection of boronic acids as their N-methyliminodiacetic acid (MIDA) esters is a cornerstone of modern organic synthesis, endowing them with enhanced stability and facilitating their use in iterative cross-coupling reactions. nih.govnih.gov MIDA boronates are notably stable to column chromatography, unlike many free boronic acids, which allows for high purity of these synthetic precursors. nih.govorgsyn.orgorgsyn.org

Condensation Reactions of Boronic Acids with N-Methyliminodiacetic Acid

The most conventional method for preparing MIDA boronates is the direct condensation of a boronic acid with N-methyliminodiacetic acid (MIDA). nih.govorgsyn.org This reaction is an equilibrium process that requires the removal of two equivalents of water to drive it towards the product. Typically, this is achieved by heating the reactants in a suitable solvent under Dean-Stark conditions, which azeotropically removes water.

While effective, this method's requirement for high temperatures (e.g., 110 °C) in the presence of the acidic MIDA ligand can sometimes lead to the decomposition of sensitive boronic acids through protodeboronation. acs.org

Application of MIDA Anhydride (B1165640) in Boronate Synthesis

To overcome the limitations of high-temperature dehydrative condensation, the use of MIDA anhydride has emerged as a milder and more efficient alternative. nih.govacs.orgchemrxiv.orgacs.orgillinois.edu This method offers several advantages. Firstly, MIDA anhydride is "predried," meaning one of the two dehydration steps required for MIDA boronate formation is already accomplished. nih.govacs.org Secondly, any excess MIDA anhydride acts as an internal desiccant, further promoting the reaction. nih.govacs.orgchemrxiv.orgacs.orgillinois.edu

The reaction typically involves heating the boronic acid with MIDA anhydride in an anhydrous solvent like dioxane. nih.govorgsyn.org These milder conditions expand the scope of the reaction to include sensitive boronic acids that would otherwise decompose under traditional methods. nih.govorgsyn.orgacs.org For example, a study comparing the methods showed that the MIDA anhydride procedure can provide higher isolated yields for such sensitive substrates. nih.govorgsyn.org

Table 1: Comparison of MIDA Boronate Synthesis Methods

| Feature | Condensation with MIDA | Condensation with MIDA Anhydride |

|---|---|---|

| Reagents | Boronic Acid, N-Methyliminodiacetic Acid | Boronic Acid, MIDA Anhydride |

| Conditions | High temperature (e.g., 110 °C), Dean-Stark trap | Milder temperature (e.g., 70 °C), anhydrous solvent |

| Advantages | Established, straightforward | Milder, higher yields for sensitive substrates, no need for water removal apparatus |

| Disadvantages | Harsh conditions can decompose sensitive boronic acids | Requires pre-synthesis of MIDA anhydride |

This table summarizes the key differences between the two primary methods for MIDA boronate formation.

Modular Approaches for Substituted Cyclobutyl Boronate Construction

The synthesis of more complex, substituted cyclobutyl boronates requires modular strategies that enable the formation of the four-membered ring. Radical chemistry has provided powerful solutions for this synthetic challenge.

Radical Addition Strategies for Cyclobutyl Skeleton Formation

A modular approach to creating substituted cyclobutylboronic esters involves the successive intermolecular radical addition of xanthates to alkenylboronates. researchgate.net The xanthate transfer technology is particularly effective for intermolecular radical additions to unactivated alkenes under mild and neutral conditions. chimia.ch This method allows for a stepwise construction of the cyclobutane (B1203170) ring. The process can be initiated by the radical addition of a xanthate to an alkenylboronate, generating a new radical that can engage in further reactions, ultimately leading to the cyclized product. The versatility of this method lies in the ability to vary the xanthate and alkene components to build a library of diversely substituted cyclobutyl boronates. chimia.chrsc.org

A contemporary and powerful strategy for synthesizing substituted alkyl boronic esters, including those with cyclobutane scaffolds, utilizes visible-light photoredox catalysis. nih.govbris.ac.ukbris.ac.ukresearchgate.net This method involves the direct decarboxylative radical addition of carboxylic acids to vinyl boronic esters. nih.govbris.ac.ukbris.ac.ukresearchgate.net The reaction is initiated by a photocatalyst that, upon irradiation with visible light, promotes the decarboxylation of a carboxylic acid to form a carbon-centered radical. nih.govresearchgate.net This radical then adds to a vinyl boronic ester. nih.govbris.ac.ukbris.ac.uk

An interesting facet of this chemistry is the potential for a subsequent [2+2] cycloaddition. In some systems, the intermediate formed after the initial radical addition can react with another molecule of the vinyl boronate to construct the cyclobutane ring. nih.gov This approach is highly valued for its mild reaction conditions and the use of readily available carboxylic acids as radical precursors. nih.govbris.ac.ukbris.ac.ukresearchgate.net The reaction is amenable to a wide variety of substrates, including α-amino and α-oxy carboxylic acids, providing rapid access to novel organoboron compounds. nih.govbris.ac.ukbris.ac.ukresearchgate.net

Table 2: Radical Approaches to Substituted Cyclobutyl Boronates

| Method | Radical Precursor | Alkene Partner | Key Features |

|---|---|---|---|

| Xanthate Addition | Xanthate | Alkenylboronate | Modular, proceeds under mild/neutral conditions, allows for consecutive additions. |

| Decarboxylative Addition | Carboxylic Acid | Vinyl Boronic Ester | Uses visible light, mild photoredox catalysis, broad substrate scope. |

This table outlines two modern radical-based methods for constructing substituted cyclobutyl boronate systems.

Cycloaddition Reactions for Accessing Cyclobutyl Boronate Scaffolds

Cycloaddition reactions represent a powerful and direct approach to the construction of the cyclobutane ring system inherent to cyclobutyl boronates.

Photosensitized [2+2] Cycloadditions of Alkenylboronic Esters

A novel and effective strategy for synthesizing cyclobutylboronates involves the photosensitized [2+2] cycloaddition of alkenylboronates with alkenes. nsf.govnih.gov This method is mechanistically distinct from previous photochemical approaches because it involves energy transfer from an excited-state photosensitizer to the alkenylboronate, rather than the alkene partner. nsf.govresearchgate.net This process allows for the creation of a diverse array of cyclobutylboronates that would be otherwise difficult to access. nsf.govnih.gov

The reaction is typically initiated by a photosensitizer, such as fac-Ir(ppy)₃, which, upon photoexcitation, transfers its energy to the alkenylboronate. nsf.gov This generates a triplet state α-boryl radical, which then adds to the alkene to form a diradical intermediate. nsf.gov Subsequent intersystem crossing and bond formation yield the desired cyclobutane product. nsf.gov Studies have shown that this method is efficient, with good yields and diastereoselectivity. For instance, the reaction of 2,3-dimethylbutadiene with an alkenylboronate using fac-Ir(ppy)₃ as the photosensitizer resulted in the corresponding cyclobutylboronate in 82% yield with a 10:1 diastereomeric ratio. nsf.gov

It has been noted that while photoisomerization of the alkenylboronate can occur during the reaction, it does not negatively impact the outcome, as the Z-isomer is equally effective in producing the same products. nsf.gov This methodology has been successfully applied to the synthesis of complex molecules, including the natural product melicodenine C. nsf.govnih.gov In some cases, the choice of the boronate ester can influence the reaction's success, with the pinacol (B44631) ester (Bpin) often providing the highest yields. nih.gov The resulting diastereomers of the cycloadducts are typically separable by chromatography. nih.gov

| Photosensitizer | Alkene | Alkenylboronate | Product Yield | Diastereomeric Ratio (dr) |

| fac-Ir(ppy)₃ | 2,3-dimethylbutadiene | 4a | 82% | 10:1 |

Rearrangement-Based Syntheses of Cyclobutyl Boronic Esters

Rearrangement reactions offer an alternative and powerful avenue for the synthesis of cyclobutyl boronic esters, often providing high levels of stereocontrol.

Ring-Expansion Induced 1,2-Metalate Rearrangements

A recently developed strategy to induce 1,2-metalate rearrangements involves the ring expansion of vinylcyclopropyl boronate complexes. nih.govbris.ac.uk This process is initiated by the reaction of a vinylcyclopropyl boronate complex with an electrophile, which generates a carbocation stabilized by the cyclopropane (B1198618) ring. nih.govbris.ac.uk This intermediate then undergoes a ring expansion coupled with a 1,2-metalate rearrangement to furnish 1,2-substituted cyclobutyl boronic esters with high diastereoselectivity. nih.govbris.ac.uk

This method demonstrates broad applicability, accommodating a wide range of organolithium and Grignard reagents, various electrophiles, and different vinylcyclopropyl boronic esters. nih.govbris.ac.uk Computational studies suggest the reaction proceeds through a nonclassical carbocation intermediate, followed by an anti-1,2-migration. nih.gov The versatility of this methodology has been showcased in the stereoselective synthesis of (±)-grandisol. nih.govbris.ac.uk This approach has proven effective for creating spirocycles with adjacent quaternary centers and cyclobutanes with three contiguous stereocenters. bris.ac.uk

Precursor Functionalization and Chemoselective Transformations

The functionalization of precursors and the use of chemoselective transformations are critical for the synthesis of more complex and functionally diverse cyclobutylboronic acid MIDA esters.

Chemoselective Oxidation of Geminal Diborylalkanes

A modular and innovative route to MIDA acylboronates, which can be precursors to cyclobutylboronic acid MIDA esters, utilizes the chemoselective oxidation of unsymmetrical geminal diborylalkanes. nih.govstevens.edursc.org This strategy begins with the synthesis of differentially protected geminal diboron (B99234) compounds, which serve as key precursors. nih.gov These compounds can be prepared from readily available terminal alkynes/alkenes or vinyl boronic esters. stevens.edu

The process involves the conversion of a symmetrical geminal diborylalkane (containing two B(Pin) groups) into an unsymmetrical one by reacting it with N-methyliminodiacetic acid (MIDA). nih.gov This selectively converts one of the B(Pin) groups into a B(MIDA) group. nih.gov The subsequent crucial step is the chemoselective oxidation of the more reactive B(Pin) group. nih.gov Investigations have shown that sodium perborate (B1237305) in a buffered solution (pH = 7) is an effective oxidizing agent for this transformation, leaving the more stable MIDA boronate group intact. nih.gov This protocol is compatible with a variety of diboron compounds and allows for the synthesis of acylboronates with aliphatic, aromatic, heteroaromatic, and even α,β-unsaturated scaffolds. nih.govstevens.edu

Stereoselective Introduction of Cyclobutyl Moieties

The stereoselective introduction of cyclobutyl moieties is a key challenge in the synthesis of complex cyclobutane-containing molecules. One approach involves the radical addition to the strained σ-bonds of bicyclobutyl-boronate complexes. worktribe.com In this method, electron-deficient radicals, generated from alkyl iodides under visible light irradiation, add to the central strained bond of the bicyclobutyl (BCB)-boronate complex. worktribe.com This reaction proceeds with high yield, complete stereospecificity, and high diastereoselectivity, affording 1,3-alkyl disubstituted cyclobutyl boronic esters. worktribe.com

Another strategy for stereocontrolled synthesis involves the electrophile-induced ring-contractive 1,2-metalate rearrangement of 6-membered cyclic alkenyl boronate complexes. nih.gov This method provides access to sterically congested cyclopentyl boronic esters, and by extension, demonstrates a pathway for creating highly substituted cycloalkyl boronic esters. nih.gov The diastereoselectivity of this process can be controlled by the choice of solvent. nih.gov Furthermore, ene-like reactions of bicyclobutanes with strained alkenes and alkynes, such as cyclopropenes, have been shown to produce cyclobutenes with highly substituted cyclopropanes in a stereoselective manner. acs.org

Principles of Boron Reactivity Attenuation and Activation

The reactivity of boronic acids in widely-used transformations like the Suzuki-Miyaura cross-coupling is intrinsically linked to the electronic and structural properties of the boron center. The ability to reversibly switch the reactivity of a boronic acid is a key advantage of the MIDA boronate platform.

Influence of sp3 Hybridization on Transmetalation Processes

The transmetalation step in the Suzuki-Miyaura catalytic cycle is believed to require a vacant, Lewis acidic p-orbital on an sp2-hybridized boron atom. nih.govsigmaaldrich.com By chelating the boron atom, the trivalent N-methyliminodiacetic acid (MIDA) ligand induces a change in hybridization from sp2 to sp3. nih.govsigmaaldrich.com This pyramidalization of the boron center effectively removes the vacant p-orbital, thereby attenuating the boronic acid's reactivity towards transmetalation under anhydrous cross-coupling conditions. nih.govsigmaaldrich.com This principle is demonstrated by the stability of MIDA boronates in the presence of reagents that would readily react with the corresponding free boronic acids. nih.govacs.org For example, a 1:1 mixture of a MIDA boronate and an unprotected boronic acid, when subjected to anhydrous Suzuki-Miyaura conditions, showed a 24:1 preference for the reaction of the unprotected species. sigmaaldrich.com This reversible attenuation of reactivity is a key feature that enables iterative cross-coupling strategies. nih.govacs.org

Controlled Release Strategies of sp2-Hybridized Boron Species

The utility of MIDA boronates as stable surrogates for boronic acids hinges on the ability to controllably release the active sp2-hybridized boronic acid in situ. chem-station.comnih.gov This is particularly crucial for unstable boronic acids, such as certain 2-heterocyclic, vinyl, and cyclopropyl (B3062369) derivatives, which are prone to decomposition. nih.gov The slow, controlled hydrolysis of the MIDA boronate ensures that the concentration of the unstable boronic acid remains low throughout the reaction, minimizing side reactions like protodeboronation and homocoupling. chem-station.com

The rate of this release can be modulated by the reaction conditions. For instance, hydrolysis with aqueous sodium hydroxide (B78521) is rapid, often completing within minutes. nih.govnih.gov In contrast, using a milder base like potassium phosphate (B84403) (K3PO4) in a dioxane/water mixture allows for a much slower, continuous release of the boronic acid over several hours. nih.govnih.gov This "slow-release" strategy has proven to be a general solution for the effective cross-coupling of otherwise unstable boronic acids. nih.gov The rate of release can be further fine-tuned by adjusting the temperature; for example, the release time can be varied from 24 hours at room temperature to 30 minutes at 100°C. nih.gov

Detailed Hydrolysis Mechanisms of MIDA Boronates

The deprotection of MIDA boronates to their corresponding boronic acids proceeds via hydrolysis. Mechanistic studies have revealed that this hydrolysis can occur through two distinct pathways: a base-mediated route and a neutral route. nih.govresearchgate.netillinois.edunih.govescholarship.org The predominance of one pathway over the other is determined by the specific reaction conditions. nih.govillinois.edunih.gov

Base-Mediated Hydrolysis Pathways: Kinetics and Rate-Determining Steps

Under basic conditions, particularly with strong bases like sodium hydroxide, MIDA boronates undergo a rapid hydrolysis. nih.govescholarship.org This base-mediated pathway is significantly faster, by more than three orders of magnitude, than the neutral hydrolysis mechanism. nih.govresearchgate.netillinois.eduescholarship.org The rate-determining step in this process involves the nucleophilic attack of a hydroxide ion at one of the MIDA carbonyl carbons. nih.govresearchgate.netillinois.eduescholarship.org This leads to the cleavage of a C-O bond within the ester moiety of the MIDA ligand. nih.gov Subsequent steps, including the cleavage of the B-O bond, are comparatively fast. nih.gov The kinetics of this "fast" hydrolysis are dependent on the concentration of the base. nih.gov

Neutral Hydrolysis Mechanisms: Role of Water Clusters and B-N Cleavage

In the absence of a strong external base, a slower, "neutral" hydrolysis mechanism becomes operative. nih.govresearchgate.netillinois.edunih.govescholarship.org This pathway does not require an exogenous acid or base. nih.govresearchgate.netillinois.edunih.gov The rate-limiting step in the neutral mechanism is the cleavage of the dative B-N bond, facilitated by a small cluster of water molecules, denoted as (H2O)n. nih.govresearchgate.netillinois.edunih.gov Isotopic labeling studies using ¹⁸O-labeled water have confirmed that under neutral conditions, there is no incorporation of the isotope into the final N-methyliminodiacetic acid product, which is consistent with B-N bond cleavage being the primary event. nih.gov

Parameters Governing Hydrolysis Rate Control (pH, Water Activity, Mass Transfer)

pH: The pH of the reaction medium is a critical determinant. nih.govillinois.edunih.gov At high pH (i.e., high hydroxide concentration), the fast, base-mediated pathway dominates. nih.gov Conversely, at lower pH values, the slower, neutral hydrolysis mechanism becomes more significant. nih.govchapman.edu The stability of MIDA boronates under many acidic conditions is a result of the substantially slower hydrolysis rates at low pH. nih.govchapman.edu

Water Activity (a_w): The rate of the neutral hydrolysis pathway shows a direct correlation with water activity. nih.govillinois.edunih.gov Specifically, the rate of neutral hydrolysis (k₀) is proportional to the water activity raised to the power of approximately 2.8 (k₀ = k'(a_w)².⁸). nih.gov This highlights the crucial role of water clusters in facilitating B-N bond cleavage. In certain solvent systems like THF and dioxane, the water activity remains relatively constant above a certain water concentration, leading to reliable and predictable hydrolysis rates under these "slow-release" conditions. nih.govchapman.edu

Mass Transfer: In biphasic systems, where the MIDA boronate is in an organic phase and the base is in an aqueous phase, the rate of mass transfer between the phases can significantly impact the hydrolysis rate. nih.govillinois.edunih.gov For the fast, base-mediated hydrolysis to be maintained, efficient mixing to create a transient emulsion is often necessary to facilitate the interaction between the MIDA boronate and the hydroxide ions. nih.govchapman.edu If phase separation occurs, the reaction can switch to the slower, neutral hydrolysis mechanism, which proceeds in the organic phase where some water is present. nih.gov

Synthesis and Preparation

The synthesis of Cyclobutylboronic acid MIDA ester generally involves the reaction of cyclobutylboronic acid with N-methyliminodiacetic acid. A common method for the preparation of MIDA boronates is the condensation of the corresponding boronic acid with MIDA, often facilitated by a dehydrating agent or by using MIDA anhydride (B1165640). researchgate.netorgsyn.org This process allows for the direct conversion of boronic acids into their more stable MIDA ester counterparts. orgsyn.org

Advanced Synthetic Applications of Cyclobutylboronic Acid Mida Ester

Iterative Cross-Coupling (ICC) for Modular Molecule Construction

Iterative cross-coupling (ICC) is a powerful strategy that mimics the modularity of peptide synthesis, allowing for the sequential assembly of molecular fragments. nih.gov The use of bifunctional building blocks, where one reactive site is temporarily masked, is central to this approach. nih.gov Cyclobutylboronic acid MIDA ester and its derivatives are well-suited for this purpose, with the MIDA ligand serving as a robust protecting group for the boronic acid functionality. nih.govchem-station.com

Sequential Suzuki-Miyaura Reactions for Complex Scaffold Assembly

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. bohrium.com The MIDA ester of cyclobutylboronic acid allows for its participation in sequential Suzuki-Miyaura couplings. The MIDA boronate is stable to the anhydrous conditions of the cross-coupling reaction, allowing a different reactive handle on the molecule to react selectively. nih.govsigmaaldrich.com Following the initial coupling, the MIDA group can be cleaved under mild aqueous basic conditions to reveal the boronic acid, which can then participate in a subsequent Suzuki-Miyaura reaction. sigmaaldrich.comsigmaaldrich.com This iterative sequence of protection, coupling, and deprotection enables the controlled and directional assembly of complex molecular scaffolds. nih.govnih.gov

This strategy has been instrumental in the synthesis of a variety of complex molecules, including natural products. sigmaaldrich.comresearchgate.net The stability of the MIDA boronate intermediates to purification techniques like chromatography is a significant advantage in these multi-step sequences. orgsyn.org

Strategy for Polyene Synthesis and Polyenyl Building Blocks

The synthesis of polyenes, molecules containing multiple alternating double bonds, is often hampered by the instability of polyenylboronic acids. nih.govnih.gov this compound, while not directly a polyene, serves as a foundational concept for the broader application of MIDA boronates in polyene synthesis. The stability imparted by the MIDA ligand has been extended to polyenyl MIDA boronates, which have become key building blocks in the iterative synthesis of complex polyene natural products. sigmaaldrich.comnih.govnih.gov

The general strategy involves the iterative coupling of bifunctional halo-alkenyl MIDA boronate building blocks. nih.gov A collection of just twelve such building blocks has been shown to be sufficient to construct the polyene motifs found in over 75% of all known polyene-containing natural products. nih.gov The process involves coupling a pinacol (B44631) boronic ester to a halo-MIDA boronate building block, followed by deprotection of the resulting MIDA boronate to generate a new pinacol boronic ester ready for the next coupling cycle. nih.gov This modular approach has enabled the synthesis of highly complex structures, including a decaene, through multiple iterations. nih.gov

Strategic Construction of Complex Cyclobutane (B1203170) Architectures

The cyclobutane motif is present in numerous natural products but is underrepresented in synthetic pharmaceuticals, partly due to the challenges in synthesizing complex and densely functionalized cyclobutane rings. nih.gov this compound provides a valuable entry point for the construction of such intricate architectures.

Access to Densely Functionalized and Polycyclic Cyclobutane Systems

The development of methods to create complex cyclobutane building blocks is crucial for expanding their use in medicinal chemistry. nih.gov While direct functionalization of this compound itself is one route, other methods highlight the broader utility of cyclobutane boronates in accessing densely functionalized systems. For instance, photosensitized [2+2] cycloadditions of vinyl boronate esters can produce complex cyclobutane scaffolds. nih.gov Interestingly, a MIDA boronate was shown to be tolerated in these cycloaddition reactions, yielding the corresponding cyclobutane MIDA boronate adduct in good yield. nih.gov This demonstrates the potential to incorporate the stable MIDA boronate functionality directly into complex cyclobutane-forming reactions.

Furthermore, strategies involving the ring expansion of bicyclo[1.1.0]butanes have been developed to access various bicyclic compounds, which can be further functionalized. The functionalization of the products from these reactions demonstrates their potential for modification and incorporation into larger molecules.

Derivatization and Diversification of Cyclobutyl Boronate Adducts

A key advantage of cyclobutyl boronate esters, including the MIDA ester, is the versatility of the carbon-boron bond for further synthetic transformations. nih.gov The boronate group can be converted into a wide array of other functionalities, often with high stereospecificity. This allows for the rapid diversification of the cyclobutane core.

For example, cyclobutane boronate esters can be transformed into other functional groups, providing a powerful tool for creating novel compounds. nih.gov The ability to perform these derivatizations on a stable, easily handled precursor like a MIDA boronate enhances the efficiency and modularity of the synthetic process.

Utility as Stable Surrogates for Unstable Boronic Acids

Many potentially useful boronic acids, including certain heterocyclic, vinyl, and cyclopropyl (B3062369) derivatives, are inherently unstable, which limits their practical application in synthesis. nih.govnih.gov They can be prone to decomposition on the benchtop or under the conditions required for cross-coupling reactions. nih.gov

N-methyliminodiacetic acid (MIDA) boronates provide a general solution to this problem. nih.govnih.gov By converting an unstable boronic acid into its corresponding MIDA ester, it becomes a benchtop-stable, crystalline solid that is compatible with a wide range of synthetic reagents and purification by chromatography. chem-station.comsigmaaldrich.comnih.gov Cyclobutylboronic acid itself can be unstable, and its MIDA ester form offers a significant advantage in terms of handling and storage.

The MIDA boronate effectively "protects" the boronic acid functionality. chem-station.com When needed for a reaction, the boronic acid can be released in situ under specific conditions. A key discovery was the "slow-release" protocol, where the use of a mild base promotes the gradual hydrolysis of the MIDA boronate, providing a low concentration of the reactive boronic acid over the course of the reaction. chem-station.comnih.gov This slow release minimizes decomposition and side reactions, leading to higher yields in cross-coupling reactions, especially with challenging coupling partners. nih.gov

The following table summarizes the stability of various boronic acids compared to their MIDA boronate counterparts, illustrating the general utility of the MIDA protection strategy.

| Boronic Acid Type | Stability of Boronic Acid (Decomposition over 15 days) | Stability of MIDA Boronate (Decomposition) |

| 2-Furanboronic acid | Significant decomposition | Indefinitely air-stable |

| 2-Pyrroleboronic acid | Very little material remains | Indefinitely air-stable |

| 2-Indoleboronic acid | Very little material remains | Indefinitely air-stable |

| Vinylboronic acid | Very little material remains | Indefinitely air-stable |

| Cyclopropylboronic acid | Very little material remains | Indefinitely air-stable |

| Data sourced from literature reports on the stability of various boronic acids and their corresponding MIDA boronates. nih.gov |

This table clearly demonstrates the transformative effect of converting unstable boronic acids into their MIDA ester derivatives, a principle that applies to cyclobutylboronic acid as well.

Overcoming Challenges with 2-Heterocyclic, Vinyl, and Cyclopropyl Boronic Acids

The use of 2-heterocyclic, vinyl, and cyclopropyl boronic acids in cross-coupling reactions has historically been plagued by their inherent instability. nih.gov These compounds are prone to decomposition via processes such as protodeboronation, oxidation, and polymerization, both on the benchtop and under the reaction conditions required for cross-coupling. nih.gov This instability significantly limits their storage and often leads to low yields in synthetic applications, especially when coupled with less reactive partners like aryl chlorides. nih.gov

This compound provides a general solution to these problems. nih.gov By converting these unstable boronic acids into their corresponding MIDA esters, they are transformed into air-stable, crystalline solids that can be stored for extended periods without decomposition. nih.govnih.govsigmaaldrich.com For instance, while 2-furan, 2-pyrrole, and 2-indole boronic acids show significant decomposition after just a few days, their MIDA boronate counterparts are indefinitely stable. nih.gov This enhanced stability is attributed to the formation of a dative bond from the nitrogen atom of the MIDA ligand to the empty p-orbital of the boron atom, which shields it from unwanted reactions. chem-station.com

The utility of MIDA boronates extends beyond simply stabilizing these challenging boronic acids. Under specific, mild basic conditions, the MIDA group can be slowly cleaved to release the free boronic acid in situ. nih.govchem-station.com This slow-release mechanism maintains a low, steady concentration of the reactive boronic acid in the reaction mixture, thereby minimizing decomposition and favoring the desired cross-coupling reaction. nih.govchem-station.comnih.gov This approach has proven highly effective for the Suzuki-Miyaura coupling of a wide range of previously problematic 2-heterocyclic, vinyl, and cyclopropyl boronic acids with various aryl and heteroaryl chlorides. nih.gov

A notable example is the successful cross-coupling of 2-pyridyl MIDA boronate. nih.govnih.gov 2-Pyridylboronic acid is notoriously unstable, but its MIDA ester is an air-stable solid. nih.govnih.gov While standard slow-release conditions are not always effective for this substrate, modified conditions using a DMF/IPA solvent system have enabled its successful coupling. nih.gov This highlights the adaptability of the MIDA boronate platform to address specific challenges posed by different classes of unstable boronic acids.

Rate-Controlled In Situ Release in Cross-Coupling Environments

The ability to control the rate of release of boronic acids from their MIDA esters is a key feature that underpins their broad utility in cross-coupling reactions. nih.govnih.gov The hydrolysis of MIDA boronates can be tuned from very fast to very slow by adjusting the reaction conditions, particularly the base and solvent system. nih.govnih.gov

For instance, rapid hydrolysis can be achieved using aqueous sodium hydroxide (B78521) at room temperature, releasing the boronic acid within minutes. nih.gov In contrast, a slower, more controlled release over several hours can be achieved using potassium phosphate (B84403) (K₃PO₄) in a dioxane/water mixture at elevated temperatures. nih.gov The rate of this slow release can be further modulated by varying the temperature, with lower temperatures leading to slower release rates. nih.gov This tunable release allows for the optimization of reaction conditions to match the reactivity of the coupling partners, a critical factor when working with unstable boronic acids or slow-reacting electrophiles. nih.gov

This rate-controlled in situ release strategy effectively mitigates the decomposition of sensitive boronic acids that would otherwise occur at a rate competitive with or faster than the cross-coupling reaction itself. nih.gov By maintaining a low concentration of the active boronic acid, side reactions are minimized, leading to significantly improved yields and cleaner reaction profiles. nih.govnih.gov This approach has been successfully applied to a wide range of Suzuki-Miyaura cross-coupling reactions, transforming previously challenging substrates into reliable building blocks for synthesis. nih.gov The development of "slow-release" cross-coupling from air-stable MIDA boronates represents a significant advance in the field, providing a general and practical solution to a long-standing problem in organic synthesis. nih.gov

Stereoselective and Regioselective Transformations

The MIDA boronate platform has also proven to be a powerful tool for controlling stereochemistry and regiochemistry in organic synthesis.

Applications in Enantioselective Synthesis and Diastereoselective Control

The rigid, bicyclic structure of the MIDA boronate has been ingeniously exploited to achieve high levels of stereocontrol. By replacing the N-methyl group of the MIDA ligand with a chiral auxiliary, it is possible to induce facial selectivity in reactions at a prochiral center attached to the boron atom. nih.govgrillolabuc.com The close proximity of the chiral group to the reactive site, enforced by the rigid MIDA framework, allows for effective transfer of stereochemical information. nih.govgrillolabuc.com

A prime example of this is the development of the pinene-derived iminodiacetic acid (PIDA) ligand. acs.org Alkenyl PIDA boronates undergo highly diastereoselective epoxidation with reagents like m-chloroperoxybenzoic acid (mCPBA), affording oxiranyl PIDA boronates with excellent diastereomeric ratios. nih.govacs.org These chiral C(sp³)-boronates can then be transformed into a variety of other valuable chiral building blocks, such as α-boryl aldehydes, through stereospecific rearrangements. grillolabuc.comacs.org This approach provides a stereocontrolled entry into chiral, non-racemic C(sp³)-boronates, which are otherwise challenging to synthesize. grillolabuc.com

The MIDA boronate functionality is also compatible with other stereoselective transformations. For example, diastereoselective reductions of β-hydroxyketones containing a MIDA boronate have been successfully employed in the synthesis of complex molecules. nih.gov The stability of the MIDA boronate to the reaction and purification conditions, including silica (B1680970) gel chromatography, is crucial for the isolation of the desired stereoisomer in high purity. nih.gov

Regioselective Activation in Polyboronated Systems

The differential reactivity of various boron-containing functional groups allows for the regioselective activation of polyboronated systems. MIDA boronates, being relatively unreactive under anhydrous cross-coupling conditions, can serve as a "masked" boronic acid, allowing for the selective reaction of other, more reactive boron species within the same molecule. nih.gov

A clear demonstration of this principle is the selective cross-coupling of a differentially-ligated bis-borylated building block. nih.gov In a molecule containing both a pinacol boronic ester and a MIDA boronate, the pinacol ester can be selectively coupled under Suzuki-Miyaura conditions, leaving the MIDA boronate intact. nih.gov The MIDA boronate can then be deprotected in a subsequent step to reveal the free boronic acid, which can then participate in a second cross-coupling reaction. This strategy allows for the stepwise and site-selective functionalization of polyboronated substrates, providing a powerful tool for the construction of complex molecular architectures. nih.gov

Furthermore, MIDA-derived boronates have been developed to act as directing groups for the meta-selective C-H functionalization of arylboronic acids. rsc.org This novel approach allows for the introduction of various functional groups at the meta position of an arylboronic acid, a transformation that is traditionally difficult to achieve. rsc.org The MIDA-derived directing group can be easily removed after the C-H functionalization, revealing the newly functionalized boronic acid for subsequent reactions. rsc.org

Integration into Polymer Science and Materials Chemistry

The unique properties of this compound and its derivatives have led to their successful integration into the fields of polymer science and materials chemistry, enabling the synthesis of novel functionalized polymers and oligomers with precise control over their structure and properties.

Preparation of Functionalized Polymers and Oligomers

The stability of MIDA boronates to various polymerization conditions makes them ideal monomers for the synthesis of well-defined boronate-containing polymers. acs.orgacs.orgdocumentsdelivered.com These polymers can be prepared using techniques such as atom transfer radical polymerization (ATRP), where the MIDA boronate group remains intact throughout the polymerization process. acs.org The resulting polymers serve as versatile platforms for post-polymerization modification. acs.orgdocumentsdelivered.com The MIDA boronate groups can be converted to other functional groups, such as phenols via oxidation, or used in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of aromatic functionalities. acs.orgacs.org This approach provides a facile route to a diverse array of functionalized polymers with potential applications in advanced materials. acs.orgacs.org

MIDA boronates have also been instrumental in the development of iterative cross-coupling (ICC) strategies for the synthesis of sequence-defined oligomers and polymers. fudan.edu.cnbldpharm.com In this approach, bifunctional building blocks containing both a halide and a MIDA boronate are used in a stepwise assembly process. fudan.edu.cnbldpharm.com The significant difference in solubility between the MIDA boronate-containing products and the boronic acid starting materials allows for easy purification at each step of the iterative synthesis. fudan.edu.cn This "boronate-tag assisted" solution-phase strategy enables the precise control of monomer sequence and regiochemistry, leading to the synthesis of conjugated topological oligomers and polymers with unique properties. fudan.edu.cn

The table below summarizes the applications of this compound in the synthesis of functionalized polymers and oligomers.

| Application | Synthetic Strategy | Key Features of MIDA Boronate | Resulting Material |

| Functionalized Polymers | ATRP of MIDA boronate-containing monomers followed by post-polymerization modification | Stability to polymerization conditions; Versatile handle for post-functionalization | Linear phenol-containing polymers; Aromatic functionalized polymers |

| Sequence-Defined Oligomers and Polymers | Iterative cross-coupling using bifunctional halo-MIDA boronate building blocks | Acts as a "tag" for purification; Enables precise control over sequence and regiochemistry | Regio- and sequence-controlled conjugated topological oligomers and polymers |

Development of Automated Chemical Synthesis Platforms

The quest for automated synthesis aims to parallel the efficiency and accessibility of automated peptide and oligonucleotide synthesis, thereby accelerating the discovery and development of new small molecules. MIDA boronates have been central to these efforts due to their unique properties: they are typically stable, crystalline solids that are compatible with silica gel chromatography, yet their boronic acid functionality can be unmasked under mild conditions for subsequent reactions. nih.gov

The concept of using MIDA boronates in automated synthesis is analogous to peptide synthesis, involving the iterative coupling of building blocks. nih.gov A fully automated platform has been developed for the iterative cross-coupling of MIDA boronate building blocks, which has been successfully applied to the synthesis of numerous complex molecules. nih.gov This process relies on a "catch-and-release" purification protocol, where the MIDA boronate intermediates are selectively retained on silica gel, allowing for the removal of excess reagents and byproducts before being eluted for the next coupling step. nih.govarxiv.org

However, a significant challenge arises when extending this automated platform to the stereospecific formation of C(sp³)–C bonds. While MIDA boronates are excellent for orchestrating C(sp²)–C(sp²) bond formations, they have shown incompatibility with the conditions required for many stereospecific C(sp³)–C(sp²) and C(sp³)–C(sp³) cross-coupling reactions. nih.govnih.gov The conditions often used for these transformations, such as aqueous basic conditions for Suzuki-Miyaura couplings of C(sp³) organoboranes or the use of organolithium reagents in 1,2-metallate rearrangements, can lead to the premature cleavage of the MIDA group. nih.gov This incompatibility prevents the controlled, iterative assembly essential for automated synthesis. nih.govnih.gov

To address this limitation, a new class of boronates, tetramethyl N-methyliminodiacetic acid (TIDA) boronates, were developed. Through steric shielding and electronic tuning, TIDA boronates exhibit enhanced stability to the conditions required for C(sp³)–C bond formation, enabling their use in automated synthesis platforms for creating C(sp³)-rich molecules. nih.govnih.govillinois.edu Therefore, while the foundational principles of automated iterative synthesis were established with MIDA boronates, the direct application involving this compound in iterative C(sp³)–C bond-forming sequences on a robotic platform remains limited by the inherent sensitivity of the MIDA group.

Formal Homologation Reactions

Formal homologation represents a powerful strategy for the one-carbon extension of boronic acids, providing access to valuable synthetic intermediates that are otherwise difficult to prepare. This transformation typically involves the cross-coupling of a boronic acid or its derivative with a carbenoid equivalent.

A formal homologation of sp²-hybridized boronic acids has been developed utilizing the cross-coupling of boronic acids with haloaryl or haloalkenyl MIDA boronates. acs.orgresearchgate.net This process relies on careful control of a basic biphasic system to facilitate the Suzuki-Miyaura cross-coupling while preventing the premature hydrolysis of the MIDA ester. acs.org The reaction effectively transfers the boronic acid moiety from the MIDA-protected partner to a new carbon framework.

The scope of this reaction is broad, tolerating a variety of functional groups on both the boronic acid and the MIDA boronate coupling partner. nih.gov This method allows for the generation of a new, reactive boronic ester in the presence of the palladium catalyst, which can be used in subsequent streamlined iterative catalytic bond formations. nih.govstrath.ac.uk

Table 1: Scope of the Formal Homologation with Aryl Boronic Acid MIDA Esters nih.gov

| Entry | Aryl Boronic Acid | Haloaryl MIDA Ester | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Bromophenylboronic acid MIDA ester | 4'-Biphenylboronic acid | 90 |

| 2 | 4-Methoxyphenylboronic acid | 4-Bromophenylboronic acid MIDA ester | 4'-Methoxy-4-biphenylboronic acid | 85 |

| 3 | 3-Cyanophenylboronic acid | 4-Bromophenylboronic acid MIDA ester | 3'-Cyano-4-biphenylboronic acid | 78 |

| 4 | 2-Thiopheneboronic acid | 4-Bromophenylboronic acid MIDA ester | 4-(2-Thienyl)phenylboronic acid | 81 |

Yields are for the isolated products.

An important application of homologation chemistry is the synthesis of benzylic boronic esters, which are valuable intermediates for creating diverse benzylic C-X (C-C, C-O, C-N) bonds. researchgate.netresearchgate.net A palladium-catalyzed formal homologation of arylboronic acids using halomethyl boronic acid pinacol esters (Bpin) as methylene (B1212753) donors provides direct access to benzylic Bpin products. acs.orgnih.gov This method avoids the use of stoichiometric organometallic reagents, which are often required in traditional approaches. acs.orgnih.gov

The key to this transformation is the surprisingly facile oxidative addition of the palladium catalyst to the halomethylboronic acid ester, which is promoted by an α-boryl effect. acs.org The resulting benzylic boronic esters can then be used in a variety of subsequent cross-coupling reactions. researchgate.netacs.org

Table 2: Synthesis of Benzylic Bpins via Homologation and Subsequent Functionalization researchgate.netacs.org

| Arylboronic Acid | Homologation Product (Benzylic Bpin) | Subsequent Reaction Partner | Final Product |

| Phenylboronic acid | Benzylboronic acid pinacol ester | 4-Bromotoluene | 4-Methyl-1,1'-biphenylmethane |

| 4-Fluorophenylboronic acid | (4-Fluorobenzyl)boronic acid pinacol ester | Phenol | (4-Fluorobenzyl)oxybenzene |

| 3-Chlorophenylboronic acid | (3-Chlorobenzyl)boronic acid pinacol ester | Morpholine | 4-((3-Chlorobenzyl)morpholine |

This platform provides a diversity-oriented approach to a wide range of benzylic alcohols, diarylmethanes, benzyl (B1604629) ethers, and benzyl amines from readily available arylboronic acids. researchgate.net

Computational Investigations of Hydrolysis Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of MIDA boronate hydrolysis, a critical process for their use as protected boronic acid surrogates. Research has revealed that hydrolysis does not follow a single pathway but rather two distinct, pH-dependent mechanisms. nih.govchapman.eduillinois.edu

Under basic conditions, a "fast-release" mechanism predominates. nih.govnih.gov This pathway involves the rate-limiting attack of a hydroxide ion at one of the MIDA ligand's carbonyl carbons, not at the boron atom. chapman.eduillinois.edunih.gov This leads to the cleavage of a C-O ester bond. nih.gov Conversely, under neutral or acidic conditions, a much slower hydrolysis mechanism occurs. nih.govnih.gov This "slow-release" pathway involves the rate-limiting cleavage of the B-N dative bond, a process mediated by a small cluster of water molecules. nih.govchapman.edunih.gov The two mechanisms can operate in parallel, with their relative contributions determined by pH, water activity, and phase-transfer dynamics. nih.govillinois.edu

Computational modeling at the M06-2X/6-31G*/PCM(THF) level of theory has provided quantitative insights into the energetics of these pathways for model MIDA boronates. nih.gov The calculated activation barriers (ΔG‡) underscore the kinetic favorability of the base-mediated pathway.

| Hydrolysis Pathway | Rate-Limiting Step | Calculated Activation Free Energy (ΔG‡) | Key Feature |

|---|---|---|---|

| Fast-Release (Basic, kOH) | Attack of OH- at Carbonyl Carbon | 10.6 kcal/mol | C-O bond cleavage; >103 fold faster |

| Slow-Release (Neutral, k0) | Attack of H2O at Boron Atom | 27.9 kcal/mol | B-N bond cleavage |

These computational findings are consistent with experimental observations, including kinetic isotope effects and the outcomes of ¹⁸O-labeling studies, which confirm the distinct points of nucleophilic attack in each mechanism. nih.gov

Elucidation of the Boron-Nitrogen Dative Bond

The dative B-N bond is the cornerstone of the MIDA boronate structure, rendering the boron atom sp³-hybridized and shielding it from unwanted reactions. nih.govresearchgate.net Spectroscopic and computational methods have been combined to probe the nature and strength of this crucial interaction.

Vibrational spectroscopy provides direct experimental evidence for the B-N dative bond. Studies on model compounds like methylboronic acid MIDA ester have utilized Infrared (IR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS) to identify the vibrational mode corresponding to the B-N stretch. nih.govmst.eduacs.org This mode is a key diagnostic for the integrity of the MIDA cage.

Experimental spectra, supported by theoretical calculations, have assigned the vibrational mode with the most significant B-N stretching character to a surprisingly low-energy region, between 560 and 650 cm⁻¹. nih.govresearchgate.netacs.org This assignment makes it one of the lowest energy B-N stretching vibrations observed to date. mst.edu The positions of peaks in the Raman and IR spectra show close agreement, although lower energy modes tend to be more pronounced in the Raman spectra. acs.org

| Spectroscopic Method | Observed Frequency Range for B-N Stretch (cm-1) | Key Observation |

|---|---|---|

| Infrared (IR) | 560 - 650 | Carbonyl stretches are the most intense features. |

| Raman | Lower energy modes are relatively more pronounced than in IR. acs.org | |

| SERS | 560 - 650 | Enhanced peak at 1126 cm-1 suggests interaction of the nitrogen atom with the silver surface. mst.edu |

Quantum chemical calculations have been indispensable for interpreting experimental spectra and analyzing the electronic structure of the B-N bond. mst.edu Methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), particularly with functionals like M06-2X, have been employed to calculate the geometries and vibrational frequencies of MIDA boronates. mst.eduacs.org

These calculations confirm that the B-N stretching vibration is highly localized, a surprising finding for such a constrained bicyclic molecule. nih.govacs.org The INTDER2005 program has been used to determine total energy distributions (TEDs), confirming that the simple internal coordinate corresponding to the B-N stretch is the primary contributor to the vibrational mode in the 560-650 cm⁻¹ range. mst.edu The calculations accurately predict the B-N bond length, which is a critical parameter for understanding its strength and reactivity. nih.gov

| Computational Method | Basis Set | Calculated Property | Finding for Methylboronic Acid MIDA Ester |

|---|---|---|---|

| M06-2X | 6-31G(d,p) | Optimized Cartesian Coordinates | Provides detailed atomic positions for the ground state structure. mst.edu |

| M06-2X | 6-311G(2df,2pd) | Optimized Cartesian Coordinates | Higher-level basis set for more accurate geometry. mst.edu |

| MP2 / M06-2X | Various | B-N Vibrational Frequency | Confirms experimental assignment in the 560-650 cm-1 range. acs.org |

Theoretical Approaches to Radical Stability and Reactivity

While the tetracoordinate sp³-hybridized boron in MIDA esters is generally stabilizing, its effect on adjacent radical centers is complex. Theoretical studies have been crucial in understanding the stability and reactivity of α-boryl radicals derived from MIDA boronates.

It was initially thought that the sp³ boron center in MIDA boronates was incapable of stabilizing an adjacent radical, a property that was exploited in certain radical addition reactions. nih.gov However, more recent and detailed DFT calculations have revealed a more nuanced picture. Coordinatively saturated MIDA boronates can, in fact, stabilize secondary alkyl α-radicals through a mechanism of σ(B-N) hyperconjugation. researchgate.net This involves the delocalization of radical spin density through the sigma bond framework of the boron-nitrogen bond. researchgate.net

This stabilizing effect is significant enough to allow for site-selective C-H bromination at the carbon alpha to the boryl group. researchgate.net DFT calculations of radical stabilization energies (RSEs) and spin density maps have quantified this effect, showing that the ligand structure plays a critical role in tuning the reactivity at the α-carbon. researchgate.net Despite this stabilization, the α-boryl radical of an alkyl MIDA boronate is still found to be less reactive in certain atom-transfer radical addition (ATRA) reactions compared to the corresponding radical from a potassium alkyltrifluoroborate. nih.gov

| Boryl Group | Stabilization Mechanism | Calculated Radical Stabilization Energy (RSE) | Key Implication |

|---|---|---|---|

| MIDA Boronate | σB-N Hyperconjugation | Provides significant stabilization to α-radicals. researchgate.net | Enables site-selective functionalization at the α-carbon. researchgate.net |

| Pinacol Boronate | Delocalization into vacant Boron p-orbital | Considered a classic radical stabilizing group. | Different mechanism and magnitude of stabilization compared to MIDA. researchgate.net |

Conclusion

Cyclobutylboronic acid MIDA ester represents a significant advancement in organoboron chemistry. Its enhanced stability, coupled with the ability for controlled release of the active boronic acid, makes it a valuable reagent for a range of synthetic applications, most notably the Suzuki-Miyaura coupling and iterative cross-coupling reactions. The use of this and other MIDA boronates continues to expand the capabilities of organic chemists in the construction of complex and functionally diverse molecules.

Q & A

Basic Research Questions

Q. How can cyclobutylboronic acid MIDA ester be synthesized, and what advantages does the MIDA protecting group offer compared to other boronate esters?

- Methodological Answer : this compound is synthesized via protection of the boronic acid with N-methyliminodiacetic acid (MIDA) under anhydrous conditions. The MIDA group enhances stability by kinetically blocking the reactive boron p-orbital and nitrogen lone pair, enabling compatibility with multistep syntheses (e.g., oxidation, reduction, and cross-coupling reactions) . Its air and chromatographic stability allows long-term storage and iterative cross-coupling strategies for complex molecule assembly .

Q. What experimental conditions are optimal for deprotecting MIDA boronates to regenerate free boronic acids?

- Methodological Answer : Deprotection is achieved under mild basic conditions (e.g., aqueous NaOH or NH₃·H₂O in THF/MeOH at 50–60°C for 1–2 hours). The MIDA group is rapidly cleaved without damaging sensitive functional groups, ensuring high yields of the free boronic acid . For example, in allylation reactions, post-deprotection yields exceed 90% when monitored via ¹H NMR .

Advanced Research Questions

Q. How does the MIDA boronate group act as a dual protecting/directing group in meta-selective C–H functionalization of aryl boronic acids?

- Methodological Answer : The MIDA group coordinates with palladium catalysts, directing C–H activation to the meta position of aryl boronic acids. This is achieved under aerobic conditions at room temperature using Pd(OAc)₂ and ligands like SPhos. For instance, meta-alkenylation/acetoxylation proceeds with >80% regioselectivity, enabling diversification of boronic acid building blocks . Post-functionalization deprotection recovers the directing group for reuse .

Q. What strategies address the inherent instability of cyclobutylboronic acid derivatives during cross-coupling?

- Methodological Answer : MIDA boronates enable slow-release cross-coupling, where the boronic acid is generated in situ from the stable MIDA ester. This approach mitigates decomposition of cyclobutylboronic acids during Suzuki-Miyaura reactions. For example, Pd₂(dba)₃ with K₃PO₄ in dioxane achieves >85% coupling efficiency with aryl chlorides .

Q. How can stereoselective synthesis of 1,2- and 1,3-disubstituted cyclobutylboronic esters be achieved?

- Methodological Answer : Radical addition to cyclobutenyl MIDA boronates leverages ring strain to control stereochemistry. Xanthate-mediated radical chain reactions yield 1,2-disubstituted derivatives with high diastereoselectivity (d.r. >10:1), while 1,3-disubstituted analogs show lower selectivity due to conformational flexibility (d.r. ~2:1) . Post-reduction with NaBH₄ or perborate retains configuration, confirmed via X-ray crystallography .

Methodological & Analytical Considerations

Q. What analytical techniques are critical for characterizing cyclobutylboronic acid MIDA esters?

- Answer :

- ¹¹B NMR : Confirms boronate formation (δ ~30 ppm for MIDA esters vs. δ ~25 ppm for free boronic acids) .

- ¹H/¹³C NMR : Detects MIDA’s methylene protons (δ 3.5–4.0 ppm) and carbonyl carbons (δ ~170 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M + Na]⁺ for C₉H₁₄BNO₄: calc. 211.02, found 211.02) .

Q. How can iterative cross-coupling be applied to cyclobutylboronic acid MIDA esters in complex molecule synthesis?

- Methodological Answer : Iterative coupling involves sequential deprotection and cross-coupling steps. For example, a MIDA-protected haloboronic acid undergoes Suzuki coupling with an aryl bromide, followed by deprotection and a second coupling with a vinyl triflate. This approach was used in the total synthesis of (+)-crocacin C, achieving >70% yield per step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.